5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
Description
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine core substituted with a hydroxyl group at position 3 and a 5-methyl-1,3,4-oxadiazole moiety at position 3. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol and CAS RN 1931952-50-9 . The stereochemistry of the compound, specifically the (3R,5R) configuration, is critical for its biological interactions and synthetic applications.
Synthesis and Stability:
The compound is synthesized via multi-step protocols involving cyclization reactions, as evidenced by methods used for analogous oxadiazole-pyrrolidine derivatives . Storage under inert, dark conditions or at -20°C is recommended to preserve stability, reflecting its sensitivity to environmental factors .
Safety and Handling:
GHS hazard warnings include H302 (harmful if swallowed) and H315 (skin irritation), with precautionary measures such as wearing protective gloves and avoiding inhalation .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-10-7(12-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3 |
InChI Key |
ULQJTPGLKNZNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)O |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrrolidin-3-ol Hydrazide
The synthesis begins with pyrrolidin-3-ol derivatives functionalized with a carboxylic acid group. For example, 4-(hydroxymethyl)pyrrolidin-3-ol can be oxidized to 4-carboxypyrrolidin-3-ol using Jones reagent or TEMPO-mediated oxidation. The carboxylic acid is then converted to the corresponding ethyl ester via Fischer esterification, followed by hydrazinolysis to yield 4-hydrazinecarbonylpyrrolidin-3-ol (1 ) (Scheme 1).
Scheme 1 :
Cyclization to 1,3,4-Oxadiazole
Hydrazide 1 undergoes cyclodehydration with trimethyl orthoacetate (TMOA) in refluxing acetic acid to form the 5-methyl-1,3,4-oxadiazole ring. This step proceeds via intermediate imino ether formation, followed by intramolecular nucleophilic attack and elimination of methanol:
Key Conditions :
Mitsunobu Reaction-Mediated Coupling
Synthesis of 5-Methyl-1,3,4-oxadiazole Bromide
A pre-formed 5-methyl-1,3,4-oxadiazole bearing a bromine atom at the 2-position (2 ) serves as an electrophilic partner. Compound 2 is synthesized via cyclization of propionhydrazide with carbon disulfide in alkaline medium, followed by methylation and bromination:
Mitsunobu Coupling with Pyrrolidin-3-ol
The hydroxyl group of pyrrolidin-3-ol reacts with 2 under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the C–O bond:
Optimization Notes :
-
Protection of the pyrrolidine nitrogen with Boc or Cbz groups may be necessary to prevent side reactions.
Oxidative Cyclization of Semicarbazones
Semicarbazone Formation
Condensation of 4-formylpyrrolidin-3-ol with semicarbazide hydrochloride in ethanol yields the semicarbazone intermediate 3 :
Iodine-Mediated Cyclization
Treatment of 3 with iodine in dimethyl sulfoxide (DMSO) induces oxidative cyclization to form the oxadiazole ring:
Advantages :
-
No requirement for protecting groups due to mild conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrazide Cyclization | Pyrrolidin-3-ol derivatives | 60–75 | High regioselectivity | Multi-step synthesis |
| Mitsunobu Coupling | Pre-formed oxadiazole bromide | 50–65 | Modular approach | Requires brominated oxadiazole precursor |
| Oxidative Cyclization | 4-Formylpyrrolidin-3-ol | 70–85 | Single-step cyclization | Limited substrate scope |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the oxadiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes the molecular and functional differences between 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol and its closest analogs:
Functional and Pharmacological Differences
- Aryl-substituted oxadiazoles (e.g., 5-phenyl derivatives in ) demonstrate enhanced antiviral activity (e.g., compound 8a in yielded 54.85% with m/z 341.1 and mp 196.6°C), suggesting that bulkier substituents may improve target binding .
Solubility and Stability :
Biological Activity
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 169.18 g/mol
- CAS Number : 1931952-50-9
Synthesis
The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves multiple steps that typically include the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. Specific synthetic routes have not been extensively documented in the literature.
Anticancer Activity
Research has indicated that derivatives of pyrrolidinyl compounds exhibit significant anticancer properties. A study on related compounds showed that certain derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells. These compounds were assessed using an MTT assay to measure cell viability post-treatment.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | A549 |
| Compound B | 15 | A549 |
| 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol | TBD | TBD |
The specific IC50 values for 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol are yet to be determined in published studies. However, related compounds have shown promising results, suggesting potential efficacy in cancer treatment.
Antimicrobial Activity
The antimicrobial properties of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol have not been widely studied; however, compounds with similar structures have demonstrated activity against multidrug-resistant pathogens. For instance, derivatives containing the oxadiazole moiety were evaluated against various strains of Staphylococcus aureus and showed varying degrees of effectiveness.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus (MRSA) | >64 | No activity |
| E. coli (carbapenem-resistant) | >64 | No activity |
In this context, it is essential to note that while some compounds show no activity against Gram-negative bacteria, they may still possess selective activity against Gram-positive strains.
Case Studies
Recent studies have highlighted the potential of oxadiazole-containing compounds in treating infections caused by resistant strains. For example:
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against resistant strains of bacteria. The findings indicated that modifications to the oxadiazole ring could enhance antibacterial properties.
- Anticancer Research : Research involving pyrrolidine derivatives indicated that structural modifications significantly impacted their cytotoxicity against cancer cells. The presence of specific functional groups was crucial for enhancing their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
